(E)-2-Methylcrotonoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2-methylbut-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNLYEHIVPWOHK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299929 | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35660-94-7 | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35660-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-Methylcrotonoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035660947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylcrotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tigloyl Chloride: A Comprehensive Technical Guide for the Modern Researcher

Foreword: Beyond the Reagent Shelf – Understanding Tigloyl Chloride's Role in Advancing Chemical Synthesis

In the landscape of modern organic chemistry and drug development, the utility of a reagent is defined not just by its reactivity, but by the precision and control it offers the discerning scientist. Tigloyl chloride, a seemingly straightforward acyl chloride, is a prime example of a molecule whose value extends far beyond its catalog entry. This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile building block. We will move beyond a simple recitation of properties to explore the causality behind its reactivity, the nuances of its handling, and its strategic application in the synthesis of complex molecules, including cutting-edge pharmaceuticals.

Core Physicochemical & Structural Characteristics

Tigloyl chloride, systematically named (2E)-2-methylbut-2-enoyl chloride, is a colorless to pale yellow liquid possessing a pungent odor characteristic of acyl chlorides. Its utility as a reagent is fundamentally dictated by its molecular structure and resultant physical properties.

Structural and Molecular Data

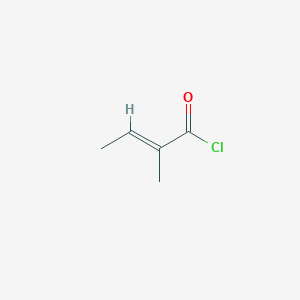

The defining feature of tigloyl chloride is the α,β-unsaturated carbonyl system, which plays a crucial role in its reactivity profile. The electron-withdrawing nature of the carbonyl group and the chlorine atom polarizes the molecule, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: 2D Structure of Tigloyl Chloride.

Tabulated Physicochemical Data

For ease of reference and comparison, the key physicochemical properties of Tigloyl chloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 35660-94-7 | |

| Molecular Formula | C₅H₇ClO | |

| Molecular Weight | 118.56 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 145 °C | |

| Density | 1.08 g/cm³ at 20°C | |

| Refractive Index (n20/D) | 1.47 | |

| Flash Point | 44 °C | |

| Purity | >98.0% (GC) |

Synthesis and Manufacturing

The most common and industrially viable method for the synthesis of Tigloyl chloride is the reaction of its parent carboxylic acid, tiglic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1]

Caption: Synthesis of Tigloyl Chloride from Tiglic Acid.

Detailed Experimental Protocol: Synthesis of Tigloyl Chloride

This protocol is a representative procedure for the laboratory-scale synthesis of Tigloyl chloride.

Materials:

-

Tiglic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with tiglic acid.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature with stirring. The reaction is often performed neat or in an inert solvent like dry toluene.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the solid tiglic acid.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Tigloyl chloride can be further purified by fractional distillation to yield the pure product.[1]

Reactivity and Mechanistic Insights

The reactivity of Tigloyl chloride is dominated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reaction with Nucleophiles

-

Hydrolysis: Reacts vigorously with water to hydrolyze back to tiglic acid and hydrogen chloride. This underscores the importance of handling Tigloyl chloride under anhydrous conditions.

-

Alcohols: Reacts with alcohols to form the corresponding tiglate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]

-

Amines: Reacts with primary and secondary amines to yield N-substituted tiglic amides.[1] Due to the basicity of amines, two equivalents are typically used: one as the nucleophile and the other to sequester the HCl formed.

Caption: Role of Tigloyl Chloride in Tigilanol Tiglate Synthesis.

Synthesis of Tropane Alkaloids

Tigloyl chloride is also utilized in the synthesis of modified tropane alkaloids. For instance, it has been used to prepare tigloyl norpseudotropine, a precursor for studying the biosynthesis of various tropane alkaloids. [3]This highlights its role in the preparation of key intermediates for both synthetic and biosynthetic studies.

Safe Handling, Storage, and Disposal

The high reactivity of Tigloyl chloride necessitates stringent safety protocols in its handling and storage.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

-

Skin and Body Protection: A lab coat and appropriate protective clothing are essential. All operations should be conducted in a well-ventilated fume hood.

Storage

Tigloyl chloride is sensitive to moisture, light, and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.

Quenching and Disposal

Accidental spills or excess reagent must be quenched carefully.

Recommended Quenching Protocol:

-

Preparation: In a fume hood, prepare a container with a suitable quenching agent such as a dilute solution of sodium bicarbonate or a mixture of ice and a miscible alcohol like isopropanol.

-

Slow Addition: Slowly and cautiously add the Tigloyl chloride to the quenching solution with stirring. The reaction is exothermic and will release HCl gas, so adequate ventilation is crucial.

-

Neutralization: After the initial reaction has subsided, check the pH of the solution and neutralize with additional base if necessary.

-

Disposal: The neutralized aqueous solution can then be disposed of in accordance with local regulations for chemical waste.

Conclusion

Tigloyl chloride is a valuable and versatile reagent in organic synthesis, with demonstrated applications in the development of complex pharmaceuticals like Tigilanol tiglate. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research setting. This guide provides a comprehensive overview to empower researchers to confidently incorporate Tigloyl chloride into their synthetic strategies.

References

-

Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. PMC - PubMed Central. (2022-07-02). Available at: [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Synthesis and preclinical evaluation of tigilanol tiglate analogs as latency-reversing agents for the eradication of HIV. PubMed. (2025-01-24). Available at: [Link]

-

Tigilanol tiglate. Wikipedia. Available at: [Link]

-

1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... ResearchGate. Available at: [Link]

-

Acyl chloride synthesis. Organic Chemistry Portal. Available at: [Link]

-

Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry. (2022-10-03). Available at: [Link]

-

4 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

19.2 PREPARATION OF ACYL CHLORIDES. ResearchGate. Available at: [Link]

-

Reaction Of Alcohols With Thionyl Chloride - Alcohols, Phenols and Ethers - Chemistry Class 12. YouTube. (2019-07-25). Available at: [Link]

-

Breakthrough in the production of an acclaimed cancer-treating drug achieved by Stanford researchers. EurekAlert!. (2022-10-03). Available at: [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. Available at: [Link]

-

Acid to Acid Chloride. Common Conditions. Available at: [Link]

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. Available at: [Link]

-

Thionyl chloride. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. EP0635473B1 - Process for the preparation of carboxylic acid chlorides - Google Patents [patents.google.com]

- 3. Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-2-Methylcrotonoyl Chloride (Tigloyl Chloride)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of a Versatile Acyl Halide in Synthesis

(E)-2-Methylcrotonoyl chloride, also known by its trivial name Tigloyl chloride, is a valuable and highly reactive organic compound.[1] As an acyl chloride, its utility in chemical synthesis is primarily defined by the electrophilic nature of its carbonyl carbon, making it an excellent precursor for the formation of esters and amides.[2][3] This guide provides an in-depth examination of its properties, synthesis, reactivity, and safe handling, with a focus on its practical application in research and pharmaceutical development. The inherent reactivity of the acyl chloride functional group allows for efficient and often irreversible coupling reactions, a desirable characteristic when constructing complex molecular architectures.[4][5]

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its effective use in a laboratory setting. These characteristics dictate its handling, storage, and reactivity profile.

Chemical Structure

The structure features a five-carbon backbone with a carbonyl chloride group and a carbon-carbon double bond in the (E) or trans configuration.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The quantitative data below has been aggregated from various chemical suppliers and databases to provide a comprehensive overview.

| Property | Value | Source(s) |

| CAS Number | 35660-94-7 | [1] |

| Molecular Formula | C₅H₇ClO | [1][6] |

| Molecular Weight | 118.56 g/mol | [1] |

| Appearance | Liquid | |

| Refractive Index (n20/D) | 1.471 | |

| Primary Synonyms | Tigloyl chloride, (E)-2-Methylbut-2-enoyl chloride | [1][6] |

| Storage Temperature | −20°C |

Synthesis & Purification: A Practical Approach

The most common and direct laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, tiglic acid.

Synthetic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[4] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed because they effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. This process converts the relatively poor leaving group (-OH) into an excellent one (a chlorosulfite intermediate in the case of SOCl₂), which is subsequently displaced by a chloride ion.[4] The byproducts of this reaction (SO₂ and HCl for thionyl chloride) are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure and should be performed with strict adherence to all safety guidelines.

-

Preparation: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubbing system (e.g., a beaker with sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.[4]

-

Reagent Addition: Charge the flask with (E)-2-methylcrotonic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask at room temperature.[7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The remaining crude product, this compound, is then purified by fractional distillation under reduced pressure to yield the final product.[7]

Reactivity and Mechanistic Considerations

The chemistry of this compound is dominated by the reactivity of the acyl chloride functional group.

Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution.[8] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to reform the carbonyl group in the final product. This mechanism is central to the formation of amides and esters.[8]

Caption: General mechanism for nucleophilic acyl substitution.

This high reactivity necessitates that reactions be carried out in anhydrous solvents to prevent hydrolysis back to the less reactive carboxylic acid.[2][4]

Core Applications in Drug Discovery & Synthesis

This compound serves as a key building block for introducing the tigloyl moiety into larger molecules, a common structural motif in natural products and pharmacologically active compounds.

Amide Synthesis

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct and efficient route to the corresponding amides.[9] This reaction is fundamental in peptide synthesis and the creation of a vast array of pharmaceutical compounds.[10][11] The reaction is typically rapid and exothermic.[9]

Self-Validating Protocol for Amide Formation:

-

Setup: In a fume hood, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.[12] The base is crucial as it neutralizes the HCl byproduct, preventing the protonation and deactivation of the starting amine.[9]

-

Addition: Cool the solution to 0°C. Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent. The slow addition helps to control the exothermic reaction.

-

Reaction & Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup & Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amide can then be purified by flash column chromatography or recrystallization.

Ester Synthesis

The esterification reaction with alcohols or phenols is similarly robust.[13] Using the acyl chloride is advantageous over the Fischer esterification of the corresponding carboxylic acid because the reaction is not reversible and proceeds under milder conditions.[4]

Self-Validating Protocol for Ester Formation:

-

Setup: Dissolve the alcohol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, THF, or diethyl ether) containing a base like triethylamine or pyridine (1.1 eq) in a flask under an inert atmosphere.[14]

-

Addition: Cool the mixture to 0°C and add this compound (1.0-1.1 eq) dropwise.

-

Reaction & Monitoring: Stir the reaction at room temperature and monitor for completion by TLC or GC-MS.

-

Workup & Purification: Perform an aqueous workup similar to the amide synthesis protocol. The resulting crude ester is then purified, typically by flash chromatography.

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound is achieved through standard spectroscopic methods.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to two methyl groups (one attached to the double bond, one vinylic) and one vinylic proton. The coupling constants will confirm the (E) stereochemistry. |

| ¹³C NMR | A signal for the carbonyl carbon (~165-175 ppm), signals for the two carbons of the C=C double bond, and signals for the two methyl carbons. |

| IR Spectroscopy | A very strong, characteristic C=O stretching band for an acyl chloride, typically in the range of 1780-1815 cm⁻¹. A C=C stretching band will also be present around 1640-1680 cm⁻¹.[15] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. |

Essential Safety, Handling, and Storage

This compound is a hazardous chemical that requires stringent safety protocols. Its classification as a flammable, corrosive, and toxic substance dictates its proper management in a laboratory environment.

Hazard Identification & Mitigation

-

Corrosivity: As an acyl chloride, it reacts vigorously with water, including moisture in the air and on skin, to produce hydrochloric acid (HCl), causing severe skin burns and eye damage.[2][16] Inhalation can lead to corrosive damage to the respiratory tract.[16][17]

-

Flammability: The compound is a flammable liquid.[16] Keep away from heat, sparks, and open flames.[18][19]

-

Toxicity: It is classified as toxic if inhaled and harmful if swallowed.

Mitigation Strategy: All handling must be performed within a certified chemical fume hood.[20]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: A combination of safety goggles and a face shield is mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer data for breakthrough times.

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed.

-

Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and acid gases.

Handling and Storage Protocols

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[21][22] Employ dry glassware and anhydrous solvents to prevent decomposition.[4] Ground and bond containers when transferring to prevent static discharge.[21][23]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[20][21] The recommended storage temperature is -20°C to maintain stability. Store in a designated area for flammable and corrosive materials, away from water, alcohols, bases, and oxidizing agents.[20]

Conclusion

This compound is a powerful reagent for the synthetic chemist. Its high reactivity, when properly managed, provides an efficient means to form stable amide and ester linkages, which are critical in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its chemical properties, reactivity, and hazards is the foundation for its safe and effective application in advancing chemical research and drug development.

References

-

This compound (C5H7ClO). PubChemLite. [Link]

-

trans-Crotonyl chloride | C4H5ClO | CID 643131. PubChem. [Link]

-

Acid Halides for Ester Synthesis. Chemistry LibreTexts. [Link]

-

THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

MAKING ESTERS. Chemguide. [Link]

-

THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels. NCBI. [Link]

-

Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Amine to Amide (via Acid Chloride). Organic Chemistry Data. [Link]

-

Ester synthesis by acylation. Organic Chemistry Portal. [Link]

-

0013 - Hazardous Substance Fact Sheet. NJ.gov. [Link]

-

Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

-

synthesis of amides from acid chlorides. YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 10487-71-5: 2-Butenoyl chloride | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry - SEQENS [seqens.com]

- 6. PubChemLite - this compound (C5H7ClO) [pubchemlite.lcsb.uni.lu]

- 7. (E)-2-Butenoyl chloride | 625-35-4 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. trans-Crotonyl chloride | C4H5ClO | CID 643131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. wcu.edu [wcu.edu]

- 21. chemos.de [chemos.de]

- 22. fishersci.com [fishersci.com]

- 23. nj.gov [nj.gov]

Introduction: The Analytical Significance of Tigloyl Chloride

An In-Depth Technical Guide to the Mass Spectrometry of Tigloyl Chloride

Tigloyl chloride ((2E)-2-methylbut-2-enoyl chloride) is a reactive acyl chloride that serves as a crucial building block and reagent in various fields, particularly in the synthesis of complex organic molecules and natural products.[1] Its tiglate ester derivatives are found in a range of bioactive compounds, making the ability to analytically characterize tigloyl chloride and its reaction products essential for researchers in drug development and metabolomics.[2][3] This guide provides a comprehensive overview of the mass spectrometric behavior of tigloyl chloride, offering both foundational principles and practical, field-proven methodologies for its analysis. We will delve into the predictable fragmentation patterns under Electron Ionization (EI), outline a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow, and discuss the key interpretive markers that ensure confident identification.

Table 1: Physicochemical Properties of Tigloyl Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇ClO | |

| Molecular Weight | 118.56 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 145 °C | [1] |

| Purity (Typical) | >98.0% (GC) |

| Key Sensitivities | Moisture, Light, Heat Sensitive | |

Core Principles: Mass Spectrometry of Acyl Chlorides

Understanding the mass spectrometric analysis of tigloyl chloride begins with grasping the fundamental behavior of acyl chlorides and halogenated compounds in a mass spectrometer.

Ionization and the Acylium Ion: The Cornerstone of Fragmentation

For volatile and semi-volatile compounds like tigloyl chloride, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice.[4] Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to reproducible and information-rich fragmentation.[5]

A universal characteristic of acyl chlorides in EI-MS is the facile cleavage of the carbon-chlorine bond. This cleavage is driven by the formation of a highly stable, resonance-stabilized acylium ion. This acylium ion is often the most abundant fragment in the spectrum, serving as the base peak , and is a definitive diagnostic marker for the acyl chloride class.

The Chlorine Isotope Pattern: A Self-Validating System

A critical feature for identifying any chlorine-containing compound is its distinct isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).[6] This natural 3:1 ratio results in any fragment containing a single chlorine atom appearing as a pair of peaks, two mass units apart (M+ and M+2), with a corresponding intensity ratio of roughly 3:1.[7] This pattern provides an invaluable, built-in validation tool for confirming the presence of chlorine in the molecular ion and any subsequent chlorine-containing fragments.

Predicted Electron Ionization (EI) Fragmentation Pathway of Tigloyl Chloride

While a published reference spectrum for tigloyl chloride is not available in common databases like the NIST WebBook, its fragmentation pattern can be reliably predicted based on the established principles discussed above.[8][9]

The molecular structure of tigloyl chloride is (2E)-2-methylbut-2-enoyl chloride. Its molecular weight is 118.56.

-

Molecular Ion (M⁺˙): Upon electron ionization, the molecule will lose an electron to form the molecular ion radical cation, [C₅H₇ClO]⁺˙. Due to the chlorine isotopes, this will appear as two peaks:

-

m/z 118: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 120: Corresponding to the molecule containing the ³⁷Cl isotope, with an intensity of approximately one-third that of the m/z 118 peak.

-

-

Formation of the Tigloyl Acylium Ion (Base Peak): The most favorable fragmentation step is the loss of the chlorine radical (•Cl) from the molecular ion.

-

[C₅H₇ClO]⁺˙ → [C₅H₇CO]⁺ + •Cl

-

This generates the tigloyl acylium ion at m/z 83 . This is predicted to be the base peak (the most intense peak in the spectrum).

-

-

Secondary Fragmentation: The acylium ion can undergo further fragmentation, primarily through the loss of stable neutral molecules like carbon monoxide (CO).

-

[C₅H₇CO]⁺ → [C₄H₇]⁺ + CO

-

Loss of CO (28 Da) from the m/z 83 fragment results in a cation at m/z 55 .

-

The diagram below illustrates this primary fragmentation pathway.

Caption: Predicted EI fragmentation pathway of Tigloyl Chloride.

Table 2: Predicted Key Ions in the Mass Spectrum of Tigloyl Chloride

| m/z | Proposed Ion | Formula | Significance |

|---|---|---|---|

| 118/120 | Molecular Ion | [C₅H₇ClO]⁺˙ | Confirms molecular weight and presence of one chlorine atom (3:1 ratio). |

| 83 | Tigloyl Acylium Ion | [C₅H₇CO]⁺ | Base Peak . Diagnostic for the tigloyl structure. |

| 55 | Acylium fragment | [C₄H₇]⁺ | Result of CO loss from the acylium ion. |

Experimental Protocol: GC-MS Analysis of Tigloyl Chloride

This protocol provides a robust starting point for the analysis of tigloyl chloride. As it is highly reactive with protic solvents, especially water, sample preparation must be conducted under anhydrous conditions.[10]

Objective: To obtain a clean, reproducible EI mass spectrum of tigloyl chloride for identification and purity assessment.

Materials:

-

Tigloyl Chloride sample

-

Anhydrous solvent (e.g., Dichloromethane, Hexane)

-

GC vials with PTFE-lined caps

-

Gas-tight syringe for liquid sample injection

-

GC-MS system equipped with an EI source

Protocol Steps:

-

Sample Preparation (Anhydrous Conditions):

-

Work in a fume hood with appropriate personal protective equipment.

-

Prepare a dilute solution of tigloyl chloride (~100 µg/mL) in an anhydrous solvent like dichloromethane. The high reactivity of acyl chlorides necessitates the use of aprotic, dry solvents to prevent hydrolysis to the corresponding carboxylic acid.[11]

-

Immediately cap the vial to prevent atmospheric moisture ingress.

-

-

GC-MS Instrument Setup:

-

GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: 1 µL, split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum across the eluting peak corresponding to tigloyl chloride.

-

Examine the mass spectrum for the key features outlined in Section 3: the molecular ion pair at m/z 118/120, the base peak at m/z 83, and the fragment at m/z 55.

-

The diagram below visualizes this standard analytical workflow.

Caption: Standard workflow for the GC-MS analysis of Tigloyl Chloride.

Conclusion: A Predictive and Practical Framework

The mass spectrometric analysis of tigloyl chloride is a clear example of how fundamental chemical principles can be used to confidently identify a molecule, even in the absence of a library standard. The predictable formation of the m/z 83 acylium ion, combined with the unmistakable 3:1 isotopic pattern of the molecular ion at m/z 118/120, provides a self-validating analytical signature. By employing the robust GC-MS protocol detailed in this guide, researchers and drug development professionals can achieve reliable and accurate characterization of this important chemical reagent, ensuring the integrity of their synthetic and analytical workflows.

References

-

Schmeller, T., et al. (2022). Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. PubMed Central. Available at: [Link]

-

Breci, L. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thionyl chloride. NIST WebBook. Available at: [Link]

-

Hunt, I. (n.d.). Spectroscopic Analysis of Acyl Chlorides. University of Calgary. Available at: [Link]

-

ResearchGate. (n.d.). Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thionyl chloride. NIST WebBook. Available at: [Link]

-

Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Available at: [Link]

-

Breci, L. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Comparative analysis of tigloyl hydroxynorpseudotropine isomers... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. Available at: [Link]

-

Song, P., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. Available at: [Link]

-

Organic Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The Electron ionization mass spectra of TMS derivatives of the phase II metabolites of: S1 (a); and S2 (b) released after hydrolysis. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thionyl chloride. NIST WebBook. Available at: [Link]

-

ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Available at: [Link]

-

Save My Exams. (2025). Acyl Chlorides. Save My Exams. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thionyl chloride. NIST WebBook. Available at: [Link]

-

Cappiello, A., et al. (2021). The history of electron ionization in LC-MS, from the early days to modern technologies: A review. PubMed. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloropropane. Doc Brown's Chemistry. Available at: [Link]

-

Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

- Google Patents. (n.d.). Method of analysis of carboxylic acid by mass spectrometry. Google Patents.

-

Wikipedia. (n.d.). Thionyl chloride. Wikipedia. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thionyl chloride. NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Nitrosyl chloride. NIST WebBook. Available at: [Link]

-

Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). Thionyl chloride (CAS No 7719-09-7). ResearchGate. Available at: [Link]

Sources

- 1. TIGLOYL CHLORIDE | 35660-94-7 [chemicalbook.com]

- 2. Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. The history of electron ionization in LC-MS, from the early days to modern technologies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. Thionyl chloride [webbook.nist.gov]

- 9. Thionyl chloride [webbook.nist.gov]

- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Synthesis of (E)-2-Methylcrotonate Esters: A Detailed Guide to the Reaction of (E)-2-Methylcrotonoyl Chloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tiglate Moiety

The esterification of alcohols with (E)-2-Methylcrotonoyl chloride, also known as tigloyl chloride, yields (E)-2-methylcrotonate esters, commonly referred to as tiglates. This reaction is of profound importance in the field of medicinal chemistry and drug development. The tiglate moiety is a key structural feature in a variety of natural products and pharmacologically active compounds. A prime example is tigilanol tiglate (EBC-46) , a novel small molecule that has garnered significant attention for its potent anti-tumor activities.[1][2] Tigilanol tiglate is currently being investigated for the treatment of a broad range of cancers and has been approved for veterinary use in treating non-metastatic mast cell tumors in dogs.[3] The biological activity of such compounds underscores the necessity for robust and well-understood synthetic protocols for accessing tiglate esters.

This document provides a comprehensive guide to the reaction of this compound with various alcohols. It is designed to equip researchers with the foundational knowledge of the reaction mechanism, detailed experimental protocols, and the critical safety considerations required for the successful and safe synthesis of tiglate esters.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction of this compound with an alcohol is a classic example of a nucleophilic acyl substitution . The high reactivity of the acyl chloride functional group makes this transformation efficient and often high-yielding. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A proton is subsequently lost from the oxonium ion, typically facilitated by a weak base, to yield the final ester product and hydrochloric acid (HCl) as a byproduct.

To neutralize the HCl byproduct, which can potentially lead to side reactions or degradation of acid-sensitive products, a non-nucleophilic base such as pyridine or triethylamine is commonly added to the reaction mixture.[4]

Experimental Protocols

General Procedure for the Synthesis of Tiglate Esters

This protocol provides a general framework for the esterification of alcohols with this compound. Specific examples with primary, secondary, and tertiary alcohols are detailed in the subsequent section and summarized in Table 1.

Materials:

-

This compound (Tigloyl chloride)

-

Alcohol (substrate)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., diethyl ether, THF)

-

Pyridine or triethylamine (as an HCl scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Workflow Diagram:

Caption: General workflow for the synthesis of tiglate esters.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add this compound (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic.[4]

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acyl chloride and the pyridinium or triethylammonium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure tiglate ester.[5]

Specific Examples and Comparative Data

The reactivity of alcohols with this compound generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. The following examples illustrate the application of the general protocol to different classes of alcohols.

| Alcohol Substrate | Class | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |

| Geraniol | Primary, Allylic | 2 | 0 to RT | ~90 | Geraniol is a common terpene alcohol. The resulting ester, geranyl tiglate, has applications in fragrance and flavor industries. |

| Menthol | Secondary | 4-6 | 0 to RT | ~85 | Menthol is a cyclic secondary alcohol. The esterification proceeds efficiently.[6] |

| tert-Butanol | Tertiary | 24-48 | RT to 40 | < 20 | Tertiary alcohols react much slower due to significant steric hindrance around the hydroxyl group. Higher temperatures and longer reaction times are often required, and yields are generally lower.[7] |

Yields are approximate and can vary based on reaction scale and purification efficiency.

Safety and Handling of this compound

This compound is a corrosive, flammable, and toxic chemical that must be handled with extreme care in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Precautions:

-

Work exclusively in a certified chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[8]

-

Ground all equipment to prevent static discharge.

-

Reacts violently with water, releasing toxic hydrogen chloride gas. Ensure all glassware is dry and use anhydrous solvents.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or No Product Formation | - Inactive acyl chloride (hydrolyzed).- Sterically hindered alcohol.- Insufficient reaction time or temperature. | - Use fresh or newly opened this compound.- For hindered alcohols, consider longer reaction times, elevated temperatures, or the use of a more potent acylation catalyst (e.g., DMAP). |

| Formation of Side Products | - Presence of water in the reaction.- Reaction temperature too high. | - Ensure all glassware is thoroughly dried and use anhydrous solvents.- Maintain the recommended reaction temperature. |

| Difficult Purification | - Co-elution of product and starting material.- Presence of pyridinium/triethylammonium salts. | - Optimize the solvent system for column chromatography.- Ensure the work-up procedure effectively removes all water-soluble impurities. An additional aqueous wash may be necessary. |

Applications in Drug Development

The synthesis of tiglate esters is a critical step in the development of various therapeutic agents. The tiglate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. As demonstrated by tigilanol tiglate, this functional group can be integral to the compound's mechanism of action, which involves the activation of protein kinase C (PKC) isoforms.[5] The ability to efficiently synthesize a library of tiglate esters from diverse alcohol precursors allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

The reaction of this compound with alcohols is a fundamental and powerful tool for the synthesis of biologically important tiglate esters. A thorough understanding of the reaction mechanism, adherence to detailed experimental protocols, and strict observance of safety precautions are paramount for success. The protocols and data presented herein provide a solid foundation for researchers to confidently and safely synthesize a wide range of (E)-2-methylcrotonate esters for their research and drug development endeavors.

References

-

Wender, P. A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(11), 1267-1272. Available at: [Link]

-

De Vita, D., et al. (2020). Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses. Frontiers in Veterinary Science, 7, 581. Available at: [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Chacón, M. G., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. Microbial Cell Factories, 18(1), 105. Available at: [Link]

-

ResearchGate. (2015). Ester yields using secondary alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

-

SciTePress. (2020). Study of the Temperature and Molarity Ratio Effects in Geraniol Esterification and Testing Its Antibacterial Activity. Available at: [Link]

-

Journal of the American Oil Chemists' Society. (2001). Enzymatic Esterification of (−)-Menthol with Fatty Acids in Solvent by a Commercial Lipase from Candida rugosa. Available at: [Link]

-

Jurnal Kimia Sains dan Aplikasi. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Available at: [Link]

-

Stanford Digital Repository. (2025). The design, synthesis, and evaluation of tigilanol tiglate and its analogs and studies on tigliane skeletal rearrangements. Retrieved from [Link]

-

Science Advances. (2025). Synthesis and preclinical evaluation of tigilanol tiglate analogs as latency-reversing agents for the eradication of HIV. Retrieved from [Link]

-

YouTube. (2024). Acyl Chloride Conversions to Carboxylic Acids, Anhydrides, Esters and Amides. Retrieved from [Link]

-

ResearchGate. (2025). Tigilanol tiglate dose level by cohort. Retrieved from [Link]

-

Frontiers. (2020). Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses. Retrieved from [Link]

-

YouTube. (2020). Making esters - Part 1 | Chemistry Tutorial. Retrieved from [Link]

-

Jurnal Kimia dan Pendidikan Kimia. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Available at: [Link]

-

ResearchGate. (n.d.). Tigilanol Tiglate dose level by cohort. Retrieved from [Link]

Sources

- 1. Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene [mdpi.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Purification of (E)-2-Methylcrotonoyl Chloride by Distillation

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of (E)-2-Methylcrotonoyl chloride via distillation. As a reactive acyl chloride, its purification requires careful attention to experimental parameters to ensure high purity and prevent degradation. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges encountered during the purification process.

Critical Safety Precautions: Handle with Extreme Care

This compound is a hazardous chemical. It is flammable, corrosive, and reacts violently with water.[1][2][3] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), splash goggles, a face shield, and a flame-retardant lab coat.[1]

-

Ventilation: All handling and distillation procedures must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[1]

-

Moisture Sensitivity: The compound is highly sensitive to moisture, hydrolyzing to the corresponding carboxylic acid and releasing toxic hydrogen chloride (HCl) gas.[1][4][5] All glassware must be oven- or flame-dried immediately before use, and the distillation should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6][7]

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[1] Have an appropriate fire extinguisher (CO₂, dry chemical, or foam) readily available.[1]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the distillation of this compound.

Q1: What is the expected boiling point of this compound?

Q2: My crude product is yellow or brown. What causes this color and will distillation remove it?

The coloration in crude acyl chlorides often indicates the presence of impurities or slight decomposition.[8] These can arise from residual catalysts from the synthesis step or from side reactions.[9] Distillation is the standard method for removing these non-volatile or less-volatile colored impurities, typically yielding a colorless to pale yellow liquid.[8][9]

Q3: Is vacuum distillation necessary for this compound?

The choice between atmospheric and vacuum distillation depends on the thermal stability of your compound and any impurities present.

-

Atmospheric Distillation: Can be used if the compound is known to be stable at its boiling point (~120-130 °C). It is a simpler setup.

-

Vacuum Distillation: This is the recommended and safer approach. Reducing the pressure significantly lowers the boiling point, which minimizes the risk of thermal decomposition.[6][9] Many acyl chlorides can decompose at higher temperatures, especially if catalytic residues are present in the distillation flask.[9]

Q4: How can I prevent hydrolysis of the product during distillation?

Hydrolysis is a primary concern. To prevent it:

-

Dry Glassware: Ensure all components of the distillation apparatus (flask, condenser, receiving flask, etc.) are rigorously dried in an oven (e.g., at 120 °C for several hours) and assembled while still warm under a stream of inert gas.[6][7]

-

Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire distillation process. This prevents atmospheric moisture from entering the system.[7]

-

Anhydrous Reagents: If any solvents were used, ensure they were anhydrous.[7]

Q5: What are the visual signs of product decomposition during distillation?

Significant darkening of the liquid in the distillation pot (turning dark brown or black), evolution of fumes (likely HCl), and a sudden drop in pressure (in a vacuum setup) are all indicators of decomposition. If this occurs, immediately remove the heat source and allow the system to cool to room temperature before carefully dismantling.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the purification process.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Recovery | 1. System Leak (Vacuum Distillation): A poor seal in the ground glass joints is preventing the system from reaching the target pressure, thus the required boiling temperature is not achieved. 2. Thermometer Placement: The thermometer bulb is not positioned correctly (it should be just below the side arm leading to the condenser) to accurately measure the vapor temperature. 3. Thermal Decomposition: The pot temperature is too high, causing the product to degrade rather than distill.[9] | 1. Check all joints. Re-grease and re-assemble as needed. Verify the vacuum pump is functioning correctly. 2. Adjust the thermometer to the correct height. 3. Switch to vacuum distillation to lower the required temperature. Ensure the heating mantle is not set excessively high. |

| Product is Still Impure After Distillation | 1. Inefficient Separation: The boiling points of the product and a key impurity are too close for a simple distillation to be effective. 2. "Bumping": Violent boiling is carrying non-volatile impurities over with the distillate. 3. Wet Receiving Flask: The pure distillate is being hydrolyzed by residual moisture in the collection flask. | 1. Use a fractional distillation column (e.g., a Vigreux or packed column) between the distillation pot and the condenser to improve separation efficiency.[10] 2. Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. Ensure even heating. 3. Ensure the receiving flask is as rigorously dried as the rest of the apparatus. |

| Distillate is Cloudy | 1. Water Contamination: The cloudiness is almost certainly due to hydrolysis from water contamination, forming the insoluble carboxylic acid.[5] | 1. Immediately stop the distillation. Disassemble the apparatus and meticulously re-dry all components. Restart the distillation with a fresh, dry receiving flask. The cloudy distillate is now contaminated and should not be combined with pure fractions. |

| Product Darkens in Distillation Pot | 1. Overheating: The heating mantle is set too high, causing localized charring and decomposition. 2. Catalyst Residue: Residual catalyst (e.g., DMF from an oxalyl chloride synthesis) in the crude material can promote decomposition at elevated temperatures.[9] | 1. Use a heating bath (e.g., silicone oil) for more uniform temperature control. Do not exceed a pot temperature that is ~20-30 °C higher than the vapor temperature. 2. While difficult to remove pre-distillation, using a lower distillation temperature (i.e., higher vacuum) is the best mitigation strategy. |

Table of Potential Impurities and Boiling Points

To aid in troubleshooting purity, this table lists common reagents and byproducts from a typical synthesis (e.g., from 2-methylcrotonic acid).

| Compound | Boiling Point (°C) | Reason for Presence |

| Thionyl Chloride (SOCl₂) | 76 °C | Excess chlorinating agent[11] |

| Oxalyl Chloride | 62 °C | Alternative chlorinating agent |

| Dichloromethane (DCM) | 40 °C | Common reaction solvent |

| (E)-2-Methylcrotonic Acid | 198-200 °C | Unreacted starting material or hydrolysis product |

Experimental Workflows & Protocols

Workflow for Purification of this compound

The following diagram illustrates the overall process from crude material to purified, stored product.

Caption: General workflow for distillation purification.

Decision Logic: Atmospheric vs. Vacuum Distillation

Caption: Decision tree for selecting the appropriate distillation method.

Step-by-Step Protocol: Vacuum Distillation

-

Preparation:

-

Thoroughly clean and oven-dry all glassware (round-bottom flask, short-path distillation head or 3-way adapter, condenser, receiving flask/cow adapter).

-

Assemble the apparatus while still warm, using a light application of vacuum grease on all ground glass joints.

-

Place a magnetic stir bar in the distillation flask.

-

Connect the apparatus to a Schlenk line or manifold that provides both an inert gas (N₂ or Ar) and a vacuum source. Place a cold trap between the apparatus and the vacuum pump.

-

-

Execution:

-

Purge the entire system with inert gas for 5-10 minutes.

-

Under a positive flow of inert gas, add the crude this compound to the distillation flask via cannula or a dropping funnel. Do not fill the flask more than two-thirds full.

-

Turn on the condenser cooling water.

-

Begin stirring and slowly open the connection to the vacuum pump. Allow the system to evacuate to the desired pressure (e.g., 10-20 mmHg).

-

Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle with a stirrer.

-

Discard any initial low-boiling fractions (e.g., residual solvent or chlorinating agent).

-

Collect the main product fraction when the vapor temperature at the distillation head is stable and near the expected boiling point at that pressure.

-

Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the pot.

-

-

Shutdown and Storage:

-

Remove the heating mantle and allow the system to cool to room temperature under vacuum.

-

Slowly and carefully vent the system with inert gas.

-

Transfer the purified, colorless product to a clean, dry storage vessel (e.g., an amber bottle with a PTFE-lined cap) under an inert atmosphere.

-

Store the purified product in a refrigerator or freezer to maintain stability.[1]

-

-

Cleanup:

-

The distillation residue must be quenched carefully. While the apparatus is still under an inert atmosphere, slowly add a high-boiling point, inert solvent like toluene.

-

Cool the flask in an ice bath. Very slowly and cautiously, add a quenching agent like isopropanol or methanol to react with the residual acyl chloride.[12]

-

Once the reaction has subsided, water can be slowly added to complete the quenching process before disposal according to your institution's guidelines.

-

References

-

Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

-

ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]

- Google Patents. US6727384B1 - Method for purifying acid chlorides.

-

ResearchGate. (2025). Acid Chloride/ chloroformate purification?[Link]

-

Reddit. (2023). Drying agents for Acyl halides. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

-

PubChem. trans-Crotonyl chloride. [Link]

-

ResearchGate. (2015). Can anyone suggest an easy and efficient method to purify thionylchloride?[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. (E)-2-Butenoyl chloride | 625-35-4 [chemicalbook.com]

- 3. trans-Crotonyl chloride | C4H5ClO | CID 643131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10487-71-5 CAS MSDS (CROTONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

Technical Support Center: Mastering Anhydrous Reactions with (E)-2-Methylcrotonoyl Chloride

This guide serves as a specialized resource for researchers, chemists, and drug development professionals utilizing (E)-2-Methylcrotonoyl chloride. Given the compound's reactivity, achieving successful and reproducible outcomes is critically dependent on the rigorous exclusion of water. This document provides in-depth, field-proven answers to common challenges, explains the chemical principles behind the necessary precautions, and offers robust protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is there such a strong emphasis on "anhydrous conditions" for reactions involving this compound?

A1: The emphasis is a direct consequence of the chemical nature of the acyl chloride functional group. This compound is highly electrophilic at the carbonyl carbon. This makes it an excellent acylation agent but also renders it extremely susceptible to nucleophilic attack by water, a reaction known as hydrolysis.[1][2]

This reaction is typically rapid and irreversible, proceeding via a nucleophilic addition-elimination mechanism.[3][4] The consequences of unintended hydrolysis are severe for any synthetic procedure:

-

Stoichiometric Loss: Each molecule of water that reacts with the acyl chloride consumes one molecule of your starting material, directly reducing the theoretical maximum yield of your desired product.

-

Byproduct Contamination: The hydrolysis produces (E)-2-Methylcrotonic acid and hydrogen chloride (HCl) gas.[1][5] The carboxylic acid byproduct can be difficult to separate from the desired product, complicating purification.

-

Catalysis of Side Reactions: The generation of HCl can drastically alter the pH of the reaction medium, potentially catalyzing unwanted side reactions or degrading acid-sensitive functional groups on your substrate or product.

The hydrolysis pathway is illustrated below:

Caption: The detrimental hydrolysis pathway of this compound.

Q2: My reaction yield was very low. How can I determine if water contamination was the culprit?

A2: Diagnosing water contamination can often be done through a combination of in-process observations and post-reaction analysis:

-

Fuming: Upon adding this compound to your reaction vessel, observing white fumes is a strong indicator of a reaction with atmospheric moisture, which produces HCl gas.[1]

-

Unexpected Exotherm: Hydrolysis is an exothermic reaction. A temperature rise that is more significant or rapid than anticipated upon reagent addition can signal a reaction with water.

-

Precipitate Formation: If your reaction is run in a non-polar solvent like hexanes or toluene, the resulting (E)-2-Methylcrotonic acid may be insoluble and crash out as a white or off-white solid.

-

Analytical Evidence:

-

TLC Analysis: A crude reaction spot on a TLC plate that shows a new, more polar spot corresponding to the carboxylic acid is a classic sign.

-

NMR Spectroscopy: A ¹H NMR of the crude reaction mixture will show characteristic peaks for (E)-2-Methylcrotonic acid, distinct from your starting material and product.

-

IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the crude product IR spectrum, characteristic of a carboxylic acid, points to hydrolysis.

-

Q3: What is a reliable, step-by-step protocol for setting up a reaction under truly anhydrous conditions?

A3: A multi-layered approach is essential. Every component and every step must be managed to exclude moisture.

All glassware must be scrupulously dried to remove adsorbed water from the surfaces.

-

Primary Method (Oven Drying): Place all glassware (flasks, condenser, dropping funnel, stir bars) in a laboratory oven at >125 °C for at least 4 hours, but preferably overnight. Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of a dry, inert gas (Nitrogen or Argon).

-

Secondary Method (Flame Drying): For the most demanding reactions, assemble the cooled, oven-dried glassware and then gently heat all surfaces with a heat gun (or carefully with a soft flame) while purging with a stream of inert gas. This removes the final traces of atmospheric moisture that may have adsorbed during assembly.

Never assume a "new bottle" of anhydrous solvent is perfectly dry. It is best practice to use freshly purified solvents.

-

Solvent Stills: For routine use, setting up dedicated solvent stills is ideal.

-

Drying Agents: For batch drying, the choice of agent is solvent-dependent.

Table 1: Common Solvents and Recommended Drying Agents

| Solvent | Drying Agent | Distillation Required? | Notes |

| Tetrahydrofuran (THF) | Sodium / Benzophenone | Yes | The deep blue/purple color of the benzophenone ketyl radical is a reliable indicator of anhydrous, oxygen-free conditions. |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Yes | Stir over CaH₂ for several hours (or overnight) then distill. |

| Diethyl Ether | Sodium / Benzophenone | Yes | Similar to THF. Exercise extreme caution due to high volatility and peroxide formation. |

| Toluene | Sodium | Yes | Reflux over sodium metal and distill. |

| Acetonitrile | Calcium Hydride (CaH₂) | Yes | Stir over CaH₂ and distill. |

Reference for solvent drying techniques.[6][7]

A proper inert atmosphere setup is non-negotiable.

Caption: Logical workflow for ensuring anhydrous reaction conditions.

Protocol: General Acylation Procedure

-

Preparation: Set up oven-dried and cooled glassware under a positive pressure of Nitrogen, vented through an oil bubbler.

-

Reagent Loading: To the reaction flask, add your substrate and a magnetic stir bar. If the substrate is a solid, ensure it has been dried in a vacuum oven.

-

Solvent Addition: Add the freshly distilled anhydrous solvent via a gas-tight syringe or by cannula transfer.

-

Temperature Control: Bring the stirred solution to the desired reaction temperature (e.g., using an ice-water bath for 0 °C).

-

Acyl Chloride Addition: Using a dry syringe, slowly add the this compound to the reaction mixture over a period of 5-10 minutes. A rapid addition can cause unwanted exotherms and side reactions.

-

Monitoring: Allow the reaction to stir for the required time, monitoring its progress by TLC or LC-MS.

-

Quenching: Once complete, carefully and slowly quench the reaction by adding a few milliliters of a proton source (e.g., saturated aqueous NH₄Cl or water). Perform this step in the fume hood, as unreacted acyl chloride will produce HCl gas.

-

Workup: Proceed with standard aqueous workup and extraction.

Q4: Can I just add molecular sieves to my commercial anhydrous solvent instead of distilling it?

A4: Adding activated molecular sieves (typically 3Å or 4Å) to a commercial anhydrous solvent is a common and acceptable practice for maintaining dryness or for removing small amounts of water.[8][9] For many reactions, storing the solvent over activated sieves for 24-48 hours is sufficient.[9]

However, this method has limitations compared to distillation:

-

Capacity: Molecular sieves have a finite capacity for water absorption. If the solvent has significant water content, they may become saturated.

-

Efficiency for "Wet" Solvents: It is not an effective method for drying solvents with high water content (e.g., reagent-grade solvents). Distillation from a chemical drying agent is required in these cases.[6]

-

Best Practice for Highly Sensitive Reactions: For the most critical, moisture-sensitive reactions, nothing replaces the purity of a freshly distilled solvent.

Recommendation: Use activated molecular sieves to maintain the dryness of an already anhydrous solvent. Rely on distillation from an appropriate drying agent to prepare truly anhydrous solvent for your most critical applications.[9]

References

-

Title: trans-Crotonyl chloride | C4H5ClO | CID 643131 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Acylation Mechanism Source: Save My Exams URL: [Link]

-

Title: Drying Solvents Source: Chemistry LibreTexts URL: [Link]

-

Title: Acid Chlorides react with carboxylic acids to form anhydrides Source: Chemistry LibreTexts URL: [Link]

-

Title: Acyl Chlorides and Acid Anhydrides Source: chemrevise URL: [Link]

-

Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Acyl Chlorides (A-Level) Source: ChemistryStudent URL: [Link]

-

Title: Overview of Acylation Reactions and Acyl Chlorides Source: YouTube URL: [Link]

-

Title: Drying Organic Solutions Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: The reactions of acyl chlorides and acid anhydrides Source: Crunch Chemistry URL: [Link]

-

Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: ACS Publications URL: [Link]

-

Title: Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

-

Title: The reaction of acyl chlorides with water, alcohols and phenol Source: Chemguide URL: [Link]

-

Title: Drying solvents Source: Sciencemadness Wiki URL: [Link]

-

Title: Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) Source: Michigan State University Department of Chemistry URL: [Link]

Sources

- 1. CAS 10487-71-5: 2-Butenoyl chloride | CymitQuimica [cymitquimica.com]

- 2. savemyexams.com [savemyexams.com]

- 3. savemyexams.com [savemyexams.com]

- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 5. chemrevise.org [chemrevise.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Post-Synthesis Purification of (E)-2-Methylcrotonoyl Chloride